molecular formula C45H58N6O10S B1221627 Dihydergot plus CAS No. 81643-69-8

Dihydergot plus

Cat. No.: B1221627
CAS No.: 81643-69-8
M. Wt: 875 g/mol
InChI Key: XNUFRHJXPHDYMK-HNJCMJCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydergot Plus is a combination drug containing 20 mg etilefrine (a direct-acting sympathomimetic) and 2 mg dihydroergotamine mesylate (an ergot alkaloid derivative). It is primarily indicated for managing orthostatic hypotension and improving hemodynamic stability in patients with dysautonomia, particularly older adults .

Properties

CAS No.

81643-69-8

Molecular Formula

C45H58N6O10S

Molecular Weight

875 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;3-[(1R)-2-[ethyl(methyl)amino]-1-hydroxyethyl]phenol;methanesulfonic acid

InChI

InChI=1S/C33H37N5O5.C11H17NO2.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-3-12(2)8-11(14)9-5-4-6-10(13)7-9;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);4-7,11,13-14H,3,8H2,1-2H3;1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;11-;/m10./s1

InChI Key

XNUFRHJXPHDYMK-HNJCMJCCSA-N

SMILES

CCN(C)CC(C1=CC(=CC=C1)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

CCN(C)C[C@@H](C1=CC(=CC=C1)O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Canonical SMILES

CCN(C)CC(C1=CC(=CC=C1)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Synonyms

Dihydergot plus

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • Dihydroergotamine: Acts as a partial agonist/antagonist at α-adrenergic and serotonin receptors, inducing vasoconstriction of capacitance veins to reduce venous pooling and improve blood pressure during orthostatic stress .
  • Etilefrine : Stimulates β1-adrenergic receptors, increasing cardiac output and systemic vascular resistance .

Clinical Efficacy :
In a 1980 study of 42 elderly patients (mean age 75 ± 12.5 years), Dihydergot Plus significantly increased resting blood pressure (from 106/63 mmHg to 114/67 mmHg) and stabilized hemodynamic responses during orthostatic testing. Subjective symptoms (e.g., dizziness, fatigue) and quality-of-life metrics also improved .

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and Similar Agents

Compound Active Ingredients Primary Use Mechanism of Action Efficacy in Orthostatic Hypotension Key Limitations
This compound Dihydroergotamine + Etilefrine Orthostatic hypotension, migraine Mixed α-adrenergic agonist + venoconstriction 114/67 mmHg (resting BP improvement) Contraindicated in CVD, drug interactions
Hydergine Dihydroergocristine + other ergoloids Cognitive decline, cerebral insufficiency α-adrenergic antagonism, cerebral vasodilation Limited data for hypotension Off-label use; minimal CV effects
Effortil (Etilefrine) Etilefrine alone Hypotensive states Pure β1-adrenergic stimulation Moderate BP elevation Banned in sports; tachycardia risk
Methergine Methylergometrine Postpartum hemorrhage Uterine smooth muscle contraction Not applicable No cardiovascular indications

Table 2: Comparative Clinical Studies

Study (Year) Intervention Population Key Findings
Jansen et al. (1980) This compound vs. Baseline 42 elderly patients Resting BP ↑ 8/4 mmHg; orthostatic tolerance ↑; heart rate stabilization
Rieckert (1982) This compound vs. Etilefrine/Dihydergot alone 14 healthy adults Combination ↑ systolic BP significantly (p ≤ 0.05) vs. monotherapies
Sasahara et al. (1986) Dihydroergotamine + Heparin Surgical patients Reduced venous thromboembolism risk; vasoconstrictive risks noted

Research Findings and Limitations

Superiority of Combination Therapy: this compound demonstrated greater efficacy in acute and chronic orthostatic hypotension compared to etilefrine or dihydroergotamine alone. The combination reduced heart rate variability by 15–20% and improved venous tonus . Etilefrine alone (e.g., Effortil) elevates BP but lacks ergot-mediated venous stabilization, increasing tachycardia risk .

Safety Profile :

  • This compound is contraindicated in patients with coronary artery disease due to ergot-induced vasospasm risks .
  • Drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) may precipitate ergot toxicity .

Hydergine Comparison :

  • While Hydergine shares ergot alkaloid components, its focus on cognitive enhancement (e.g., Alzheimer’s disease) limits direct comparability .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of dihydroergotamine (Dihydergot Plus) in acute migraine treatment, and how does it compare to other ergot alkaloids?

  • Methodological Guidance: Conduct receptor-binding assays to evaluate affinity for serotonin (5-HT1B/1D) and adrenergic receptors. Compare results with historical data on ergotamine and sumatriptan. Use in vitro models to assess vasoconstrictive effects on cerebral arteries .

Q. What clinical evidence supports the efficacy of dihydroergotamine nasal spray in reducing migraine duration and severity?

  • Methodological Guidance: Analyze randomized controlled trials (RCTs) from Cochrane reviews, focusing on primary endpoints (e.g., pain relief at 2 hours). Compare effect sizes against placebo, adjusting for confounding variables like baseline migraine severity and prior medication use .

Q. How do pharmacokinetic properties of dihydroergotamine influence its dosing regimens in diverse patient populations?

  • Methodological Guidance: Perform population pharmacokinetic modeling using data from phase I/II trials. Assess variables such as bioavailability (nasal vs. injectable) and hepatic metabolism variations in elderly or renally impaired cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between dihydroergotamine and triptans across heterogeneous migraine subtypes?

  • Methodological Guidance: Design a meta-analysis stratified by migraine characteristics (e.g., aura presence, chronicity). Apply subgroup analysis to identify patient-specific response patterns. Use Bayesian frameworks to quantify uncertainty in conflicting datasets .

Q. What experimental designs are optimal for evaluating long-term safety profiles of dihydroergotamine, given its historical withdrawal from oral markets?

  • Methodological Guidance: Implement prospective cohort studies with matched controls, focusing on adverse events (e.g., ergotism, cardiovascular risks). Leverage real-world data (RWD) from pharmacovigilance databases to detect rare outcomes .

Q. How can in vitro models address gaps in understanding drug-drug interactions between dihydroergotamine and CYP3A4 inhibitors?

  • Methodological Guidance: Use hepatocyte co-culture systems to simulate metabolic interactions. Pair with PBPK (physiologically based pharmacokinetic) modeling to predict clinical exposure changes. Validate findings against retrospective EHR (electronic health record) data .

Q. What statistical approaches best handle missing data in retrospective analyses of dihydroergotamine efficacy trials?

  • Methodological Guidance: Apply multiple imputation techniques or inverse probability weighting to address attrition bias. Compare results with complete-case analyses to quantify robustness .

Data Sources and Validation

  • Reputable Data Repositories :

    • Cochrane Central Register of Controlled Trials (CENTRAL) for systematic reviews on migraine therapies .
    • ClinicalTrials.gov for unpublished trial data and protocols.
    • Pharmacokinetic databases (e.g., PharmGKB) for metabolic pathway validation .

Frameworks for Rigor

  • Apply PICO (Population, Intervention, Comparison, Outcome) to structure clinical questions (e.g., "In adults with refractory migraines (P), does dihydroergotamine nasal spray (I) reduce ER visits (O) compared to subcutaneous sumatriptan (C)?").
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research question viability .

Common Pitfalls to Avoid

  • Overly Broad Questions : e.g., "Is dihydroergotamine effective?" Reframe to specificity: "Does dihydroergotamine nasal spray reduce migraine recurrence within 24 hours in patients with aura?" .
  • Ignoring Confounders : Adjust for covariates like concomitant prophylaxis use or comorbidities in efficacy analyses .

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